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N6-Methyl-2'-deoxyadenosine - 2002-35-9

N6-Methyl-2'-deoxyadenosine

Catalog Number: EVT-318319
CAS Number: 2002-35-9
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N6-Methyl-2'-deoxyadenosine is a purine 2'-deoxyribonucleoside.
Synthesis Analysis
  • Nucleophilic Displacement: This method involves the introduction of a protected glycinamide moiety to the C6 position of a protected 2'-deoxyadenosine derivative. Different leaving groups, such as (2,4,6,-triisopropylphenyl)sulfonyloxy or ethylsulfinyl groups, have been utilized in this approach [].
  • Direct Methylation: Starting from 2'-deoxyadenosine, this strategy involves selective protection of the 5' hydroxyl group with a monomethoxytrityl group followed by methylation at the N1 position. Subsequent N-chloroacetylation and conversion to the 3' phosphoramidite derivative allow for incorporation into synthetic oligonucleotides []. This method requires carefully controlled anhydrous conditions and N-chloroacetyl protection to prevent the Dimroth rearrangement [].
Molecular Structure Analysis

N6-Methyl-2'-deoxyadenosine (m6dA) is a modified deoxyadenosine nucleoside. The molecule comprises a deoxyribose sugar moiety linked to an adenine base. The key modification is the presence of a methyl group at the N6 position of the adenine ring []. This methylation distinguishes m6dA from the canonical deoxyadenosine found in DNA.

Chemical Reactions Analysis

The primary chemical reaction involving m6dA relevant to its biological function is its hydroxylation to form N6-hydroxymethyl-2′-deoxyadenosine (hm6dA). This reaction is catalyzed by the Fe2+- and 2-oxoglutarate-dependent enzyme ALKBH1 []. The hydroxylation of m6dA to hm6dA represents a potential mechanism for the dynamic regulation of m6dA levels in DNA, analogous to the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine in the context of DNA methylation [].

Mechanism of Action
  • Transcriptional Regulation: Accumulation of m6dA within gene regulatory regions, such as promoters, has been associated with changes in chromatin accessibility and the recruitment of transcription factors. For example, m6dA accumulation in the brain-derived neurotrophic factor (Bdnf) gene promoter, facilitated by the methyltransferase N6amt1, correlated with an active chromatin state and increased Bdnf expression [, ].
  • DNA Structure Modification: The presence of the methyl group at the N6 position of adenine in m6dA can potentially influence the physical properties of DNA, including its stability and curvature. This structural modification could impact DNA-protein interactions, influencing processes such as transcription factor binding and nucleosome positioning [].
Applications
  • Epigenetic Studies: The discovery of m6dA in mammalian DNA has sparked significant interest in its potential role as an epigenetic mark [, , , ]. Research suggests that m6dA might be involved in regulating gene expression, particularly in the brain, where it has been linked to learning and memory processes [, ]. Additionally, alterations in m6dA levels have been observed in certain cancers [].
  • Biomarker Research: Studies have explored the potential of using m6dA, along with other modified nucleosides, as biomarkers for various diseases. For example, altered levels of m6dA have been reported in the urine of patients with gastric and colorectal cancer [], Parkinson's disease [], and in the DNA of amphipods exposed to environmental contaminants [, ].
  • DNA Research Tools: The unique properties of m6dA can be exploited for developing DNA research tools. Synthetic oligonucleotides containing m6dA can be used to study DNA-protein interactions, investigate the effects of m6dA on DNA structure, and develop novel DNA sequencing technologies [, ].

N6-methyladenosine (m6A)

  • Compound Description: N6-methyladenosine (m6A) is a prevalent modification found in RNA, impacting various cellular processes like RNA metabolism and stability. [, , ]

2'-O-methyladenosine (Am)

  • Compound Description: 2'-O-methyladenosine (Am) is a modified nucleoside found in RNA. It plays a role in RNA stability and translation. []
  • Relevance: Am, alongside N6-Methyl-2'-deoxyadenosine, has been investigated as a potential biomarker for certain cancers, highlighting their shared involvement in disease-related pathways. []

N6,2'-O-dimethyladenosine (m6Am)

  • Compound Description: N6,2'-O-dimethyladenosine (m6Am) is another modified nucleoside found in RNA. Its specific roles are less explored but likely involve RNA function modulation. []
  • Relevance: This compound shares structural similarities with N6-Methyl-2'-deoxyadenosine through methylation at the N6 position of adenine. Both are methylated adenosine derivatives involved in nucleic acid modification. []

N6,N6-dimethyladenosine (m62A)

  • Compound Description: N6,N6-dimethyladenosine (m62A) is a modified nucleoside occurring in RNA, implicated in tRNA stability and function. []
  • Relevance: This compound, along with N6-Methyl-2'-deoxyadenosine, exemplifies the diversity of adenosine methylation patterns. While their exact biological roles might differ, they underscore the importance of methylation in fine-tuning nucleic acid activity. []

5-methyl-2’-deoxycytidine

  • Compound Description: 5-methyl-2’-deoxycytidine is a methylated form of cytidine found in DNA, widely recognized as a key epigenetic mark involved in gene regulation. []
  • Relevance: This DNA modification, alongside N6-Methyl-2'-deoxyadenosine, highlights the importance of DNA methylation in biological processes and disease development. []

N6-hydroxymethyl-2′-deoxyadenosine (hm6dA)

  • Compound Description: N6-hydroxymethyl-2′-deoxyadenosine (hm6dA) is a recently discovered DNA modification derived from the hydroxylation of N6-Methyl-2'-deoxyadenosine. [] It is found in mammalian cells and tissues, and its levels are elevated in lung carcinoma tissues. []
  • Relevance: hm6dA is formed directly from N6-Methyl-2'-deoxyadenosine through hydroxylation, suggesting a potential pathway for N6-Methyl-2'-deoxyadenosine metabolism and highlighting its potential role in cancer. []

N6-(Carbamoylmethyl)-2′-deoxyadenosine

  • Compound Description: This modified nucleoside occurs naturally in bacteriophage Mu. [] Synthetic incorporation of this modification into DNA oligonucleotides has been shown to significantly decrease melting temperatures (Tm) and affect the activity of restriction endonucleases. []
  • Relevance: Both this compound and N6-Methyl-2'-deoxyadenosine showcase how modifications at the N6 position of adenine can significantly alter DNA structure and interactions with proteins. []

5-propynyl-2’-deoxyuridine-5’-triphosphate

  • Compound Description: This modified nucleotide, along with its cytidine counterpart, has been investigated for its incorporation efficiency into DNA strands using various DNA polymerases. [, ]
  • Relevance: While structurally dissimilar to N6-Methyl-2'-deoxyadenosine, this compound emphasizes the growing interest in modifying DNA with non-natural nucleotides for various applications, including studying and manipulating DNA structure and function. [, ]

5-propynyl-2’-deoxycytidine-5’-triphosphate

  • Compound Description: Similar to the uridine analogue, this modified cytidine triphosphate has been studied for its incorporation efficiency in DNA synthesis. [, ]
  • Relevance: This compound, together with N6-Methyl-2'-deoxyadenosine, highlights the exploration of modified nucleotides as tools in DNA research, expanding the chemical repertoire for DNA manipulation and analysis. [, ]

2-methylthioadenosine 5′-diphosphate (2-MeSADP)

  • Compound Description: This compound acts as an agonist for several P2Y receptors, including P2Y1, P2Y12, and P2Y13. [, ] It is often used in research to investigate the roles of these receptors in various cellular processes.
  • Relevance: 2-MeSADP's ability to stimulate glycogen phosphorylase via P2Y1 receptors is contrasted with N6-Methyl-2'-deoxyadenosine, which is not known to interact with these receptors. This difference highlights the specificities of various modified nucleosides for different biological targets. [, ]
  • Compound Description: MRS 2179 is a widely used selective antagonist of the P2Y1 receptor. [, , , , , , , , ] It is a valuable tool for dissecting the roles of P2Y1 receptor signaling in various physiological and pathological processes.
  • Relevance: MRS 2179 is structurally similar to N6-Methyl-2'-deoxyadenosine but contains two additional phosphate groups. This structural difference significantly alters its biological activity, making it a P2Y1 receptor antagonist rather than an agonist. [, , , , , , , , ]

Properties

CAS Number

2002-35-9

Product Name

N6-Methyl-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Synonyms

2'-deoxy-N(6)-methyladenosine
N(6)-Me-dAdo
N(6)-methyl-2'-deoxyadenosine

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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